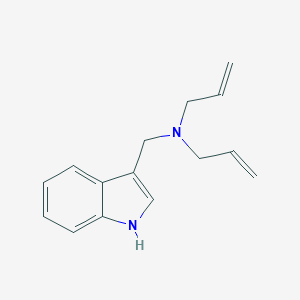

3-(Diallylaminomethyl)-indole

Beschreibung

Contextualization within Indole Chemistry Research

Indole and its derivatives are integral to many natural products and synthetic compounds with significant biological activities. novapublishers.comrsc.org The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of many pharmaceutical agents. jchr.orgresearchgate.net The functionalization of the indole ring, particularly at the C3 position, is a key strategy for the synthesis of novel compounds with diverse pharmacological properties. novapublishers.comscirp.org The introduction of various substituents at this position can significantly influence the molecule's biological activity. mdpi.com

The compound 3-(Diallylaminomethyl)-indole belongs to the class of gramine analogues. Gramine, or 3-(dimethylaminomethyl)-indole, is a naturally occurring alkaloid found in various plant species. The diallylamino moiety at the C3 position of the indole ring in this compound introduces unique structural and electronic features that can modulate its chemical reactivity and biological interactions. Research in this area often focuses on the synthesis of such derivatives and the evaluation of their potential applications.

Importance of Nitrogen-Containing Heterocycles in Synthetic and Mechanistic Studies

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are prevalent in a vast number of biologically active compounds, including alkaloids, vitamins, and pharmaceuticals. novapublishers.comnih.gov The presence of a nitrogen atom within the heterocyclic ring imparts specific chemical properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological function. wikipedia.org

The indole ring system, as a prominent member of this class, is electron-rich and undergoes electrophilic substitution primarily at the C3 position. This reactivity has been extensively exploited in synthetic chemistry to create a diverse library of indole derivatives. Mechanistic studies of reactions involving indoles, such as the Fischer indole synthesis, Bischler-Möhlau indole synthesis, and others, have significantly contributed to our understanding of reaction pathways and have enabled the design of more efficient synthetic routes. wikipedia.orgwikipedia.org The aminomethyl scaffold, as seen in this compound, introduces an additional nitrogen atom, further influencing the molecule's properties and potential as a ligand or a pharmacophore. acs.orgacs.org

Overview of Research Directions for Novel Organic Compounds

The quest for novel organic compounds with enhanced or unique properties is a continuous endeavor in chemical research. Current research directions for compounds like this compound and other indole derivatives are multifaceted and span various scientific disciplines. A significant focus lies in the development of new synthetic methodologies that are more efficient, sustainable, and allow for greater structural diversity. novapublishers.commdpi.com This includes the use of novel catalysts, one-pot reactions, and multicomponent reactions to streamline the synthesis of complex molecules. mdpi.com

Another major research avenue is the exploration of the biological activities of newly synthesized compounds. nih.govnih.govmdpi.com This involves screening for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer agents. mdpi.compcbiochemres.com The study of structure-activity relationships (SAR) is crucial in this context, as it provides insights into how the molecular structure can be modified to optimize biological activity. acs.org Furthermore, there is growing interest in the material science applications of novel organic compounds, including their use as building blocks for functional materials, sensors, and organic electronics. The unique photophysical and electronic properties of indole derivatives make them attractive candidates for such applications. nih.gov

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | 3-(Diallylaminomethyl)-1H-indole |

| CAS Number | 150462-35-4 |

| Molecular Formula | C15H18N2 |

| Molecular Weight | 226.32 g/mol |

Eigenschaften

IUPAC Name |

N-(1H-indol-3-ylmethyl)-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-3-9-17(10-4-2)12-13-11-16-15-8-6-5-7-14(13)15/h3-8,11,16H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAGDBAHYRSLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351942 | |

| Record name | N,N-diallyl-N-(1H-indol-3-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150462-35-4 | |

| Record name | 3-(diallylaminomethyl)-indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diallyl-N-(1H-indol-3-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(DIALLYLAMINOMETHYL)-INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3- Diallylaminomethyl -indole

Precursor Synthesis and Optimization

The successful synthesis of 3-(diallylaminomethyl)-indole is contingent on the availability and purity of its foundational precursors: an appropriate indole starting material and diallylamine.

Preparation of Indole Starting Materials

Indole serves as the fundamental building block for the synthesis of this compound. The reactivity of the indole ring, particularly at the C-3 position, makes it a suitable substrate for electrophilic substitution reactions like the Mannich reaction. chemtube3d.comtestbook.com The electron-donating nature of the indole nitrogen enhances the nucleophilicity of the C-3 position, facilitating the reaction. chemtube3d.comtestbook.com

Various methods exist for the synthesis of indoles themselves, although for the purpose of preparing this compound, commercially available indole is often the most convenient starting point. However, should substituted indoles be required, established synthetic routes such as the Fischer, Bischler, or Madelung indole syntheses can be employed. bhu.ac.in The choice of a specific indole precursor will dictate the substitution pattern on the final product. For the synthesis of the title compound, unsubstituted indole is the typical starting material.

Synthesis of Diallylamine and its Derivatives

Diallylamine is a key secondary amine required for the aminomethylation of indole. It can be prepared through several methods. One common laboratory-scale synthesis involves the hydrolysis of diallylcyanamide, often in a sulfuric acid medium. orgsyn.orgchemicalbook.com This method is reported to be more satisfactory than the direct allylation of allylamine with allyl bromide or chloride, which tends to produce significant amounts of mono- and triallylamine, making purification of diallylamine difficult. orgsyn.org

Commercially, diallylamine can be produced by the partial hydrogenation of acrylonitrile. wikipedia.org Another approach involves the pyrolysis of triallylamine hydrochloride at temperatures between 180 and 280 °C. google.com The selection of the synthetic route for diallylamine depends on factors such as scale, available starting materials, and desired purity.

Direct Synthetic Routes to this compound

The most direct and widely used method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the C-3 position of indole. wikipedia.org

Mannich-Type Reaction Pathways and Mechanistic Considerations

The Mannich reaction, in this context, involves the reaction of indole, formaldehyde, and diallylamine to yield the desired this compound. gijash.com The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of diallylamine and formaldehyde. testbook.com This iminium ion is then attacked by the nucleophilic C-3 position of the indole ring. chemtube3d.comtestbook.com

The mechanism of the Mannich reaction can occur under both acidic and basic conditions. chemistnotes.com In acidic conditions, the amine reacts with protonated formaldehyde to form an iminium ion. Under basic conditions, the amine attacks formaldehyde, and subsequent dehydration leads to the iminium ion. The indole, acting as the enol-equivalent, then adds to this electrophile. chemistnotes.com

It is important to note that with indole, the reaction can sometimes initially occur at the nitrogen atom, especially under neutral conditions and at low temperatures, to form an N-substituted product. bhu.ac.inchemistnotes.com However, this product can often be rearranged to the more thermodynamically stable C-3 substituted product upon heating or under acidic conditions. bhu.ac.in

Formaldehyde is the most common aldehyde used in the Mannich reaction. chemistnotes.com It is typically used as an aqueous solution (formalin). In some cases, paraformaldehyde, a solid polymer of formaldehyde, can be used.

The reaction is often catalyzed by an acid, such as acetic acid. nih.gov The acid serves to protonate the formaldehyde and facilitate the formation of the reactive iminium ion. chemistnotes.com Research has shown that conducting the reaction in an acetic acid aqueous solution can lead to high yields of 3-(dialkylaminomethyl)-indoles. nih.gov

The optimization of reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. Factors such as temperature, solvent, and reaction time play a significant role.

For instance, studies on the synthesis of related 3-(dialkylaminomethyl)-indoles have shown that using ultrasound irradiation in an acetic acid aqueous solution at 35°C can lead to high yields (69-98%) with shorter reaction times compared to conventional stirring methods. nih.gov This suggests that sonication could be a valuable technique for enhancing the efficiency of the synthesis of this compound. The choice of solvent can also influence the regioselectivity of the reaction, with some conditions favoring N-alkylation over C-3 alkylation. bhu.ac.in Therefore, careful control over the reaction parameters is essential for achieving the desired outcome.

Formaldehyde Equivalents and Catalysis

Alternative Alkylation Strategies at the Indole C3 Position

While the classic Mannich reaction serves as a primary route, several alternative alkylation strategies have been explored to introduce the diallylaminomethyl group onto the C3 position of the indole ring. These methods often aim to overcome limitations of the Mannich reaction, such as harsh conditions or the generation of byproducts.

One prominent strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netchemrxiv.org This approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. researchgate.net For instance, a ruthenium complex, [Ru(p-cymene)Cl2]2, has been shown to effectively catalyze the C3-alkylation of indoles with various alcohols. researchgate.net This method is attractive due to its atom economy and the use of readily available starting materials. The general mechanism involves the oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the indole to form an enamine or iminium intermediate, which is then reduced by the catalyst that had abstracted hydrogen. chemrxiv.org

Another approach is the use of N,O-acetals as alkylating agents. In the presence of a Lewis acid catalyst like Cu(OTf)2, indoles can be efficiently alkylated at the C3 position with N,O-acetals. researchgate.net This method provides a direct route to 3-aminomethylated indoles.

Furthermore, metal-free approaches have also been developed. For example, a Cs2CO3/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported. chemrxiv.org This reaction proceeds via a hydrogen autotransfer-type mechanism and demonstrates good functional group tolerance. chemrxiv.org

The table below summarizes some alternative C3-alkylation strategies applicable to indole derivatives.

| Alkylation Strategy | Alkylating Agent | Catalyst/Reagent | Key Features |

| Borrowing Hydrogen | Alcohols | [Ru(p-cymene)Cl2]2, Fe(II) complexes, Ni complexes, Cu(II) complexes | Atom economical, uses readily available alcohols, broad substrate scope. researchgate.net |

| Aza-Friedel-Crafts | N,O-Acetals | Cu(OTf)2 | Direct C3-aminomethylation. researchgate.net |

| Hydrogen Autotransfer (Metal-Free) | α-Heteroaryl-substituted methyl alcohols | Cs2CO3/oxone® | Metal-free conditions, good functional group tolerance. chemrxiv.org |

Transition Metal-Catalyzed Approaches to Aminomethylation

Transition metal catalysis has emerged as a powerful tool for the direct C-H functionalization of indoles, offering highly regioselective methods for aminomethylation at the C3 position. These methods often proceed under milder conditions and with greater efficiency than traditional approaches.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the C3-aminomethylation of indoles. researchgate.netacs.org For instance, a rhodium(III) catalyst can facilitate the coupling of indoles with glycine derivatives, leading to the exclusive formation of C3-aminomethylated products. acs.org This process involves the direction of the catalyst to the C2 position, followed by an intramolecular cyclization and subsequent rearrangement to achieve C3 functionalization. Another rhodium-catalyzed approach merges C-H activation with photoredox catalysis for the C3-aminomethylation of indoles. researchgate.net

Copper-catalyzed reactions have also proven effective. A copper-catalyzed decarboxylative aminomethylation of indole-3-carboxylic acids with 1,2-oxazetidines provides a route to diverse 3-aminomethylindoles. organic-chemistry.org This method demonstrates the versatility of copper in facilitating both decarboxylation and C-N bond formation.

Iron-catalyzed methods offer a more sustainable and cost-effective alternative. An air-stable and easy-to-prepare Fe(II)-catalyst has been utilized for the selective C3-alkylation of indoles with alcohols, proceeding through a borrowing hydrogen pathway. researchgate.net

The following table highlights some key transition metal-catalyzed aminomethylation methods.

| Metal Catalyst | Reaction Type | Key Features |

| Rhodium(III) | C-H Activation/Decarboxylative Aminomethylation | High C3 selectivity, utilizes glycine derivatives as aminomethyl source. acs.org |

| Rhodium(III)/Photoredox | C-H Activation/Aminomethylation | Merges two catalytic cycles for efficient transformation. researchgate.net |

| Copper(I)/Copper(II) | Decarboxylative Aminomethylation/Aza-Friedel-Crafts | Utilizes indole-3-carboxylic acids or N,O-acetals. researchgate.netorganic-chemistry.org |

| Iron(II) | C3-Alkylation via Borrowing Hydrogen | Earth-abundant metal catalyst, selective for C3 position. researchgate.net |

| Palladium/Copper | Domino Three-Component Sonogashira Cross-Coupling/Cyclization/Substitution | Efficient synthesis of 2-(aminomethyl)indoles, which can be precursors to C3-functionalized indoles. x-mol.com |

Advanced Synthetic Strategies

The quest for more efficient and sustainable synthetic methods has led to the development of advanced strategies for the preparation of this compound and related compounds. These strategies often involve multi-component reactions, flow chemistry, and fine-tuned control over selectivity.

Multi-Component Reactions Incorporating this compound Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The Mannich reaction itself is a classic example of a three-component reaction, involving an active hydrogen-containing compound (indole), an aldehyde (formaldehyde), and a secondary amine (diallylamine). chemistnotes.comwikipedia.org

Beyond the traditional Mannich reaction, other MCRs have been developed for the synthesis of functionalized indoles. For instance, a copper-catalyzed domino three-component coupling-cyclization of 2-ethynylanilines, secondary amines, and aldehydes provides a route to 2-(aminomethyl)indoles. organic-chemistry.org While this yields a 2-substituted indole, such strategies highlight the potential for developing novel MCRs for direct C3-aminomethylation. The aza-Friedel-Crafts reaction, which can be considered a type of MCR, allows for the C3-alkylation of indoles with an aldehyde and an amine, forming the reactive iminium species in situ. unimi.itrsc.org This approach offers a direct and versatile route to 3-aminomethylindoles. unimi.itrsc.org

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. cinz.nzcam.ac.uk While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the principles of flow chemistry are highly applicable to the reactions involved.

For example, the generation and reaction of reactive intermediates, such as the iminium ion in the Mannich reaction, can be precisely controlled in a flow system. cam.ac.uk This can lead to higher yields and purities by minimizing the formation of byproducts. The improved temperature control in microreactors can also be beneficial for exothermic reactions. Furthermore, multi-step syntheses can be "telescoped" in a continuous flow process, eliminating the need for isolation and purification of intermediates. mit.edu The synthesis of various heterocyclic compounds, including indoles, has been successfully demonstrated using flow chemistry, paving the way for its application in the efficient production of this compound. cam.ac.uk

Chemo- and Regioselectivity Control in Synthetic Pathways

Controlling the chemo- and regioselectivity is a critical aspect of indole chemistry due to the multiple reactive sites on the indole nucleus (N-H, C2, and C3). acs.org In the synthesis of this compound, the primary goal is to achieve selective functionalization at the C3 position.

The regioselectivity of the Mannich reaction with indole is highly dependent on the reaction conditions. chemistnotes.com In acidic media or at higher temperatures, the thermodynamically more stable C3-substituted product, is favored. bhu.ac.in Conversely, under certain neutral conditions and at lower temperatures, N-alkylation can occur. chemistnotes.com

The choice of catalyst in transition metal-catalyzed reactions plays a crucial role in directing the regioselectivity. For instance, directing groups on the indole nitrogen can be used to steer the metal catalyst to a specific C-H bond, enabling selective functionalization at positions other than C3. acs.orgacs.org However, for the synthesis of this compound, catalyst systems are chosen to exploit the inherent nucleophilicity of the C3 position. For example, many Lewis acid catalysts preferentially activate the electrophile to react at the C3 position of indole. unimi.it

In dehydrogenative alkylation of indolines, the solvent can be a determining factor for regioselectivity. A manganese catalyst has been shown to provide either C3- or N-alkylated indoles simply by changing the solvent. organic-chemistry.org This highlights the subtle interplay of various factors in controlling the outcome of the reaction.

Chemical Reactivity and Transformation Studies of 3- Diallylaminomethyl -indole

Reactions at the Indole Nucleus

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The reactivity is modulated by the presence of the diallylaminomethyl group at the C3 position.

In indole chemistry, electrophilic substitution overwhelmingly favors the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). beilstein-journals.orgbhu.ac.in When the C3 position is already substituted, as in 3-(diallylaminomethyl)-indole, the electrophilic attack is directed to the C2 position. beilstein-journals.orgub.edu This is because attack at C2 generates a resonance-stabilized carbocation without disrupting the aromaticity of the benzene ring, which is more favorable than attack at any of the benzene ring positions. beilstein-journals.org

Common electrophilic substitution reactions include formylation, acylation, and halogenation. The Vilsmeier-Haack reaction, for instance, is a classic method for formylating electron-rich aromatic rings. nrochemistry.compcbiochemres.comresearchgate.net For a 3-substituted indole, this reaction would be expected to yield a 2-formyl derivative.

The nitrogen atom of the indole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by a strong base to form a nucleophilic indolide anion. bhu.ac.in This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-functionalized indoles. nih.govgoogle.com In the case of this compound, N-alkylation or N-acylation presents a chemoselectivity challenge, as the tertiary amine of the diallylamino group is also a potential nucleophile. However, the indole nitrogen, once deprotonated, is generally a softer and more reactive nucleophile for these types of reactions compared to the sterically hindered tertiary amine.

For N-acylation, various methods have been developed, including the use of acid chlorides or anhydrides. nih.govresearchgate.netorientjchem.orgclockss.org Catalyst-free N-acylation of indoles with acetic anhydride has been reported as an efficient and environmentally friendly method. orientjchem.org Similarly, N-alkylation can be achieved using alkyl halides, though often requiring harsher conditions or the use of specific catalytic systems to favor N-alkylation over C-alkylation. bhu.ac.ingoogle.com

With the C3 position blocked, the C2 position becomes the primary site for functionalization on the pyrrole moiety of the indole ring. ub.edu Direct C-H activation or functionalization at C2 is a significant area of research in indole chemistry. One common strategy involves deprotonation using a strong base like an organolithium reagent, a process known as lithiation. bhu.ac.inresearchgate.net This typically requires prior protection of the acidic N-H proton (e.g., as a tosyl or Boc group) to prevent the base from simply deprotonating the nitrogen. The resulting 2-lithioindole is a powerful nucleophile that can react with a wide range of electrophiles to introduce substituents at the C2 position. bhu.ac.in

Another approach is the halogenation of the indole ring. While direct halogenation of indole itself typically occurs at C3, N-protected indoles can undergo halogenation at the C2 position under specific conditions. researchgate.netnih.gov These 2-haloindoles are versatile intermediates for further functionalization through cross-coupling reactions.

Functionalization of the Indole Nitrogen

Reactions Involving the Diallylamine Moiety

The diallylamine group is a versatile functional handle, primarily due to the presence of two terminal alkene groups, which are ideal substrates for olefin metathesis.

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. rsc.org Ring-closing metathesis (RCM) is an intramolecular variant of this reaction that is widely used for the synthesis of cyclic compounds. rsc.orgbohrium.com

In this compound, the two allyl groups are perfectly positioned to undergo RCM to form a new nitrogen-containing ring. This transformation provides a direct route to fused polycyclic indole structures. The size of the resulting ring depends on the specific substrate structure, but RCM is commonly used to form five-, six-, and seven-membered rings. google.comwikipedia.org The cyclization of a diallylamine derivative typically yields a 1,2,3,6-tetrahydropyridine (a six-membered ring). nih.gov

In the context of this compound, an RCM reaction would be expected to produce a novel azepino[3,4-b]indole system, which is a seven-membered heterocyclic ring fused to the indole core. The reaction is typically carried out in a non-polar solvent like dichloromethane or toluene, using a ruthenium-based catalyst such as the Grubbs catalyst (first or second generation) or the Hoveyda-Grubbs catalyst. ub.eduresearchgate.netthieme-connect.de

A study on a closely related system provides insight into this transformation. The RCM of a 2,3-disubstituted indole containing a diallyl-carbamate group successfully formed a seven-membered cyclohepta[b]indole ring in high yield using the second-generation Grubbs catalyst. thieme-connect.de This demonstrates the feasibility of using RCM to construct fused ring systems on the indole scaffold.

Olefin Metathesis Reactions and Cyclization Pathways

Cross-Metathesis with External Olefins

Cross-metathesis (CM) is a powerful olefin metathesis reaction for the formation of new carbon-carbon double bonds between two different alkenes. organic-chemistry.org For this compound, the two allyl groups can participate in cross-metathesis with various external olefins, catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts. nih.gov This reaction allows for the elongation and functionalization of the allyl chains.

The general reaction involves the statistical or selective coupling of one or both allyl groups with a partner olefin. organic-chemistry.org The selectivity of the reaction (mono- or di-substituted product) can often be controlled by the stoichiometry of the reactants. Using a large excess of the external olefin can favor the formation of the disubstituted product. The E/Z selectivity of the newly formed double bonds is dependent on the catalyst and reaction conditions used, with many modern catalysts favoring the formation of the E-isomer. nih.gov

While specific studies on this compound are not prevalent in the literature, the cross-metathesis of diallylamine derivatives is a well-established transformation. For instance, the cross-metathesis of N-Boc-diallylamine with various olefins proceeds in good yields. nih.gov Similarly, related diallylamines have been used in cross-metathesis reactions in aqueous media using specialized surfactants. researchgate.net These examples suggest that this compound would be a viable substrate for such transformations.

Table 1: Representative Cross-Metathesis Reactions of Diallylamine Analogs This table is illustrative and based on reactions of analogous diallylamine compounds, as specific data for this compound is not available.

| Catalyst | External Olefin | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs' 2nd Gen. | Styrene | Mono- and di-styryl adducts | 70-85 | nih.gov |

| Hoveyda-Grubbs 2nd Gen. | Ethyl acrylate | Mono- and di-acrylate adducts | 65-80 | nih.gov |

| AquaMet | Allyl benzene | Mono- and di-phenylpropene adducts | >90 (in water) | researchgate.net |

Addition Reactions Across the Allyl Double Bonds

The double bonds of the allyl groups in this compound are susceptible to various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation. These reactions provide routes to saturate or functionalize the allyl side chains.

Hydrogenation: Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, would reduce the allyl groups to propyl groups, yielding 3-(dipropylaminomethyl)-indole. This reaction is generally high-yielding and proceeds under mild conditions.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bonds would result in the formation of di-halogenated products. This reaction typically proceeds rapidly at room temperature.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the allyl double bonds. Treatment with a borane source (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base (e.g., H₂O₂, NaOH) would yield the corresponding primary alcohols, 3-((bis(3-hydroxypropyl))aminomethyl)-indole.

Radical Additions: Radical species can also add across the double bonds. For example, radical addition-cyclization reactions of diallylamines using reagents like hypophosphorous acid can lead to the formation of bispyrrolidine structures. thieme-connect.comthieme-connect.com

Oxidative Transformations of Allyl Groups

The allyl groups can undergo a variety of oxidative transformations. Dihydroxylation, using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), would convert the allyl groups into 1,2-diols, yielding 3-((bis(2,3-dihydroxypropyl))aminomethyl)-indole.

Oxidative cleavage of the double bonds can be achieved using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with hot, concentrated KMnO₄. This would lead to the formation of aldehydes or carboxylic acids, respectively, significantly altering the structure of the side chains.

A study on the oxidation of diallylamine by alkaline hexacyanoferrate(III) indicated that the reaction proceeds via the formation of an allyl-type radical, demonstrating the reactivity of the allyl groups in an oxidative environment. najah.edu

Reactions at the Aminomethyl Linker

Nucleophilic Displacement Reactions of the Aminomethyl Group

The 3-(aminomethyl)indole scaffold, often referred to as a gramine-type structure, is known to undergo nucleophilic substitution reactions. researchgate.net The aminomethyl group can act as a leaving group, particularly after quaternization (see 3.3.2), or in the presence of an activating agent. This allows for the introduction of various nucleophiles at the C3-methyl position.

The reaction is believed to proceed through the formation of a reactive 3-alkylideneindoleninium ion intermediate, which is then attacked by the nucleophile. researchgate.netru.nl A variety of carbon and heteroatom nucleophiles can be employed. For example, the displacement of the dimethylamino group from gramine (N,N-dimethylaminomethyl-indole) by cyanide, malonates, or thiols is well-documented. researchgate.net It is expected that this compound would exhibit similar reactivity, allowing for the synthesis of a wide range of 3-substituted indoles.

Table 2: Nucleophilic Displacement on Gramine Analogs This table illustrates the types of nucleophilic substitution reactions common for gramine and its analogs, which are expected to be similar for this compound.

| Substrate | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Gramine | NaCN | Indole-3-acetonitrile | 80-90 | researchgate.net |

| Gramine | Diethyl malonate | Diethyl (1H-indol-3-ylmethyl)malonate | 70-85 | researchgate.net |

| N-Tosyl-3-(acetoxymethyl)indole | Piperidine | N-Tosyl-3-(piperidin-1-ylmethyl)indole | High | ru.nl |

| Gramine Methiodide | Thiophenol | 3-(Phenylthiomethyl)indole | ~75 | researchgate.net |

Quaternization of the Tertiary Amine Nitrogen

The tertiary amine nitrogen in this compound is nucleophilic and can be readily quaternized by reaction with alkylating agents. Common reagents for this transformation include alkyl halides such as methyl iodide (CH₃I) or benzyl bromide (BnBr), and dialkyl sulfates like dimethyl sulfate ((CH₃)₂SO₄).

The reaction results in the formation of a quaternary ammonium salt, for example, 3-((diallyl(methyl)ammonio)methyl)-1H-indole iodide when using methyl iodide. The quaternization process is typically carried out in a polar solvent. google.comgoogle.com The formation of the quaternary ammonium salt enhances the leaving group ability of the diallylamino group in nucleophilic substitution reactions, as mentioned in the previous section.

The quaternization of diallylamines with allyl halides is also a known process, which can lead to the formation of triallyl or tetraallyl ammonium salts. google.comgoogle.com

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions described above are generally well-understood from studies on analogous systems.

Cross-Metathesis: The accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate between the catalyst's metal carbene and one of the olefin substrates. organic-chemistry.org This intermediate can then undergo a cycloreversion to release a new olefin and a new metal carbene, which continues the catalytic cycle.

Nucleophilic Displacement: The displacement of the aminomethyl group from gramine-type compounds is proposed to proceed via an elimination-addition mechanism. researchgate.netru.nl In the presence of an acid or an activating agent, the diallylamino group is eliminated to form a stabilized 3-alkylideneindoleninium cation. This electrophilic intermediate is then trapped by a nucleophile to give the final 3-substituted product. ru.nl

Oxidation of Diallylamine: The kinetic study of the oxidation of diallylamine with hexacyanoferrate(III) suggests a mechanism involving the initial formation of a complex between the amine and the oxidant, followed by a rate-determining step that does not involve the oxidant. najah.edu The proposed mechanism involves the formation of an allyl-type radical intermediate, which is stabilized by resonance. najah.edu

Quaternization: This is a classic Sₙ2 reaction where the lone pair of the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group (e.g., a halide). The reaction rate is dependent on the concentration of both the amine and the alkylating agent, as well as the nature of the solvent and the steric hindrance around the nitrogen atom. google.comgoogle.com

Kinetic Studies of Reaction Pathways

Kinetic analysis of the transformation pathways of this compound is essential for understanding the underlying mechanisms and optimizing reaction conditions for selective product formation. While specific kinetic data for this exact compound is not extensively documented in publicly available literature, the principles can be inferred from studies on analogous indole rearrangements and alkylations. acs.orgnih.gov The main competing pathways susceptible to kinetic investigation are the intramolecular researchgate.netresearchgate.net-sigmatropic aza-Claisen rearrangement and intermolecular acid-catalyzed rearrangements.

The aza-Claisen rearrangement is a type of pericyclic reaction that typically follows first-order kinetics, as the rate-determining step is the unimolecular rearrangement of the substrate. wikipedia.org Kinetic studies would involve monitoring the disappearance of the starting material, this compound, or the appearance of the rearranged product over time at various temperatures to determine the rate constant (k) and the activation parameters (enthalpy and entropy of activation). Such studies on related systems have often employed techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to track concentration changes. nih.gov

In contrast, acid-catalyzed pathways, such as a Hofmann-Martius-type rearrangement, would exhibit more complex kinetic profiles. wikipedia.orgspcmc.ac.in The reaction rate would depend not only on the concentration of the substrate but also on the concentration and nature of the acid catalyst. spcmc.ac.in Mechanistic studies on similar reactions involving 3-aminomethyl indoles suggest that the reaction proceeds through the formation of a reactive intermediate. nih.gov Kinetic investigations, such as reaction progress kinetic analysis, would be crucial to determine the order of the reaction with respect to each component and to elucidate the rate-determining step, which is often the formation of a key intermediate. acs.org

A conceptual framework for the kinetic parameters that would be investigated for the primary transformation pathways of this compound is presented in Table 1.

Table 1: Investigated Kinetic Parameters for this compound Transformation Pathways This table is a conceptual representation of parameters for kinetic analysis, as specific experimental values for this compound are not available in the cited literature.

| Reaction Pathway | Expected Reaction Order | Key Kinetic Parameters to Determine | Influencing Factors |

| Aza-Claisen Rearrangement | First-order in substrate | Rate constant (k), Activation Energy (Ea), Enthalpy of Activation (ΔH‡), Entropy of Activation (ΔS‡) | Temperature, Solvent Polarity |

| Hofmann-Martius Type Rearrangement | Dependent on substrate and catalyst | Rate constant (k), Reaction order in substrate, Reaction order in catalyst | Temperature, Catalyst Type (Lewis/Brønsted Acid), Catalyst Concentration |

Identification of Reaction Intermediates

The chemical transformations of this compound and related 3-substituted indoles are characterized by the formation of highly reactive, transient intermediates. The identification and characterization of these species are fundamental to confirming reaction mechanisms.

A primary intermediate in the reactions of many 3-substituted indoles is the alkylideneindoleninium ion . researchgate.netresearchgate.net This electrophilic species is readily generated under acidic or basic conditions through the elimination of a suitable leaving group from the 3-position. researchgate.net In the case of this compound, protonation of the amino group can convert the diallylamino moiety into a good leaving group, facilitating its cleavage to form an indole-3-methide (an alkylideneindolenine) or its corresponding cation, the alkylideneindoleninium ion. nih.govru.nl These intermediates are powerful electrophiles that can be trapped by various nucleophiles. researchgate.netru.nl Spectroscopic studies on related indolylmethyl acetates have provided direct evidence for these transient species through techniques like electrospray ionization mass spectrometry (ESI-MS) and infrared multiple-photon dissociation (IRMPD) spectroscopy, which allowed for the detection and structural confirmation of the proposed diene-like intermediates. ru.nlunivaq.it

Furthermore, in certain multi-step synthetic sequences, the starting material itself can be considered a reaction intermediate. For instance, in Lewis acid-mediated reactions, 3-(aminomethyl)-indoles have been experimentally proven to be the intermediates that subsequently undergo a Hofmann-Martius-type rearrangement to yield C4-substituted aniline derivatives. nih.gov This process is believed to be intermolecular, involving the dissociation of the aminomethyl group and subsequent Friedel-Crafts-type alkylation of an aniline molecule. wikipedia.orgnih.gov

Radical intermediates have also been proposed in related indole transformations, particularly in photoredox catalysis or reactions initiated by specific reagents. rsc.orgbeilstein-journals.org The involvement of radical species is typically investigated through radical trapping experiments, for example, by conducting the reaction in the presence of scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidyloxy). beilstein-journals.org

The key intermediates implicated in the reactivity of this compound and its analogs are summarized in Table 2.

Table 2: Key Reaction Intermediates in the Transformations of 3-Substituted Indoles

| Intermediate | Proposed Structure | Method of Generation | Evidence / Method of Detection | Citation(s) |

| Alkylideneindoleninium Ion | Indole core with a =CH₂⁺ group at C3 | Acid-catalyzed elimination of the amine from the 3-aminomethyl group | Trapping experiments with nucleophiles; Spectroscopic analysis (ESI-MS, IRMPD) of analogous systems. | ru.nl, researchgate.net, researchgate.net |

| 3-(Aminomethyl)-indole | The starting compound itself | Formed from indole and 1,3,5-triazinanes (as an analog) | Isolated and used in subsequent rearrangement reactions; Proven to be a precursor in Hofmann-Martius type rearrangements. | nih.gov |

| Aza-Claisen Transition State | Cyclic, six-membered pericyclic transition state | Thermal activation of the N-allyl and indole C2-C3 bond system | Inferred from product structure ( researchgate.netresearchgate.net-sigmatropic shift); Supported by kinetic data in analogous systems. | tsijournals.com, wikipedia.org |

Design and Synthesis of 3- Diallylaminomethyl -indole Derivatives and Analogs

Structural Modifications at the Indole Nucleus

Alterations to the indole core, both on the benzene ring and at the indole nitrogen, have been extensively investigated to modulate the properties of the resulting compounds.

Substitution Patterns on the Benzene Ring of Indole

Researchers have introduced a variety of substituents onto the benzene portion of the indole nucleus to create diverse analogs. For instance, the synthesis of 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine hydrochloride and related compounds highlights the introduction of a phenyl group at the 5-position. karger.com Similarly, bromo and phenyl substitutions at the 5-position have been explored. karger.com Other studies have involved the synthesis of 5-chloro and 5-fluoro indole derivatives. researchgate.net The Leimgruber-Batcho indole synthesis has proven to be an effective method for producing 4-substituted indoles, such as 4-(pyridin-2-ylthio)indoles. buu.ac.thwikipedia.org Furthermore, a patent describes the preparation of N-substituted indole derivatives with dichloro and dibromo substitutions at the 5,6-positions. google.com

A variety of substituents at the 5-position of the indole core have been explored, including small, aliphatic, electron-donating groups like methyl, cyclopropyl, ethyl, and methoxy. acs.org Conversely, analogs with electron-withdrawing groups such as halogens and trifluoromethyl have also been synthesized. acs.org

| Position of Substitution | Substituent | Reference |

|---|---|---|

| 4-position | Pyridin-2-ylthio | buu.ac.th |

| 5-position | Phenyl | karger.com |

| 5-position | Bromo | karger.com |

| 5-position | Chloro | researchgate.net |

| 5-position | Fluoro | |

| 5,6-positions | Dichloro, Dibromo | google.com |

| 5-position | Methyl, Cyclopropyl, Ethyl, Methoxy | acs.org |

| 5-position | Halogens, Trifluoromethyl | acs.org |

Modifications at the Indole Nitrogen

Alkylation and other substitutions at the N-1 position of the indole ring represent another key strategy for derivatization. An efficient method for the N-aminomethylation of indoles utilizes dichloromethane as a methylene source under ultrasonic promotion. frontiersin.org This has led to the synthesis of compounds like N-((1H-Indol-1-yl)methyl)-1-phenylmethanamine and N-((1H-Indol-1-yl)methyl)-2-phenylethanamine. frontiersin.org

The synthesis of 1-(substituted aminomethyl)-3-(2'-naphthoxyacetylhydrazono)indolin-2-ones involves the aminomethylation of the indole nitrogen with formaldehyde and various amines. asianpubs.org Additionally, research has been conducted on 1-N-substituted aminomethyl-3-(3-phenyl quinazolin-4-one methylene-2-yl) indolin-2-ones, where different secondary amines such as dicyclohexylamine, piperidine, and morpholine are introduced at the indole nitrogen. globalresearchonline.net A patent also details a method for preparing N-substituted indole derivatives by reacting N-methylol aliphatic amides with indoles. google.com A straightforward synthesis of N-methyl derivatives has been achieved through the alkylation of methyl indole-5-carboxylate with methyl iodide. acs.org

| N-1 Substituent | Synthetic Method | Reference |

|---|---|---|

| (Phenylmethyl)aminomethyl | Ultrasonic aminomethylation with dichloromethane | frontiersin.org |

| (2-Phenylethyl)aminomethyl | Ultrasonic aminomethylation with dichloromethane | frontiersin.org |

| Substituted aminomethyl | Aminomethylation with formaldehyde and various amines | asianpubs.org |

| Dicyclohexylaminomethyl, Piperidinomethyl, Morpholinomethyl | Mannich reaction with secondary amines | globalresearchonline.net |

| Aliphatic amidomethyl | Reaction with N-methylol aliphatic amides | google.com |

| Methyl | Alkylation with methyl iodide | acs.org |

Variations of the Amine Moiety

Modifying the diallylamine portion of the parent compound offers another avenue for creating new analogs with potentially different properties.

Replacement of Allyl Groups with Other Unsaturated or Saturated Substituents

The allyl groups on the amine nitrogen can be replaced with a wide range of other substituents. In the synthesis of various 3-(aminomethyl)indole derivatives, the amine moiety has been varied to include cyclic amines like piperidine, morpholine, and N-methylpiperazine. karger.comnih.gov Studies have also explored the use of primary and secondary aliphatic amines in the Mannich reaction. nih.govnrochemistry.com For example, the synthesis of 2-(aminomethyl)indoles has been achieved from 3-(o-trifluoroacetamidoaryl)-1-propargylic alcohols and various primary and secondary amines. researchgate.net

Introduction of Heteroatoms into the Amine Substituents

The incorporation of heteroatoms, such as oxygen and additional nitrogen atoms, into the amine substituents leads to the formation of heterocyclic structures. The use of morpholine and piperazine in the Mannich reaction introduces oxygen and nitrogen heteroatoms, respectively, into the amine moiety. nih.govglobalresearchonline.net For instance, N-methylpiperazine has been used to synthesize aminomethyl indole derivatives. karger.com

| Amine Moiety Variation | Example Substituent | Reference |

|---|---|---|

| Cyclic Saturated Amine | Piperidine | karger.comnih.gov |

| Cyclic Saturated Amine with Heteroatom | Morpholine | nih.govglobalresearchonline.net |

| Cyclic Saturated Amine with Heteroatom | N-methylpiperazine | karger.com |

| Primary Aliphatic Amine | Various | nih.govnrochemistry.com |

| Secondary Aliphatic Amine | Various | researchgate.net |

Alterations of the Linker Region

The methylene bridge connecting the indole ring and the amine group can also be modified. Research into indole-based bisamidine antibiotics has involved modifications of the central linker region. nih.gov While direct examples of altering the single methylene linker in 3-(diallylaminomethyl)-indole are less common in the provided context, related studies on other indole derivatives show the potential for such modifications. For example, in a series of 1H-indole-2-carboxamides, shifting the position of the methylene linker or homologating the side chain were explored. acs.org The synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones involves a cascade reaction that effectively incorporates the linker into a new fused ring system. nih.govrsc.org

Theoretical and Computational Investigations of 3- Diallylaminomethyl -indole

Electronic Structure Analysis

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the nature of the molecular orbitals (MOs) of indole derivatives. rsc.orgmdpi.com For 3-(Diallylaminomethyl)-indole, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

Table 1: Predicted Effects of the Diallylaminomethyl Substituent on the Electronic Properties of the Indole Ring

| Electronic Parameter | Predicted Effect of the 3-(Diallylaminomethyl) Group |

| HOMO Energy | Increase |

| LUMO Energy | Minor Increase |

| HOMO-LUMO Gap | Decrease |

| Susceptibility to Electrophilic Attack | Increase |

Charge Distribution and Reactivity Prediction

The charge distribution within this compound dictates its electrostatic potential and provides a map for predicting its reactive sites. The nitrogen atom of the diallylamine moiety is expected to be a site of high negative charge, making it a primary center for protonation and interaction with electrophiles. The indole nitrogen, while also a heteroatom, has its lone pair involved in the aromatic system, rendering it less basic.

Within the indole ring, the C2 position is predicted to have a significant negative charge, a common feature in 3-substituted indoles, making it a potential site for electrophilic attack. The allyl groups introduce regions of higher electron density at the double bonds, which are susceptible to electrophilic addition reactions. Computational models can quantify these partial charges, offering a more detailed prediction of reactivity. researchgate.net

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dominated by the diallylamine side chain. This flexibility gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the vast conformational space of flexible molecules. researchgate.netacs.org For this compound, these methods can be used to sample the various orientations of the two allyl groups relative to each other and to the indole ring. MM calculations can efficiently identify low-energy conformers, while MD simulations can provide insights into the dynamic behavior of the molecule and the transitions between different conformational states at finite temperatures.

Identification of Preferred Conformations and Rotational Barriers

Detailed quantum chemical studies on the closely related diallylamine have revealed a surprisingly complex conformational landscape, with at least 17 distinct conformers identified within a 7 kJ mol⁻¹ energy window. umanitoba.ca The relative energies of these conformers are very close, indicating that multiple conformations are likely to be populated at room temperature. umanitoba.ca The preferred conformations are determined by a subtle balance of steric and electronic effects.

For this compound, the presence of the bulky indole group attached to the nitrogen will influence the conformational preferences of the diallyl moiety. The rotational barriers between different conformers, which can be calculated using quantum chemical methods, will determine the rates of interconversion between them.

Table 2: Computationally Identified Low-Energy Conformers of Diallylamine (as a model for the side chain)

| Conformer | Relative Energy (kJ mol⁻¹) B3LYP-D3(BJ) | Relative Energy (kJ mol⁻¹) MP2 |

| I | 0.00 | 0.00 |

| II | 0.21 | 0.46 |

| III | 1.84 | 2.13 |

| IV | 2.97 | 2.89 |

Data sourced from a rotational spectroscopic and theoretical study on diallylamine. umanitoba.ca

Reaction Mechanism Prediction and Validation

Theoretical calculations can be employed to predict the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated, providing a quantitative prediction of the reaction's feasibility and kinetics.

For instance, the oxidation of the indole ring is a common reaction pathway for indole derivatives. rsc.org Computational studies can help to elucidate whether the oxidation is likely to occur via a radical cation intermediate and predict the subsequent coupling reactions. rsc.org Furthermore, the reactivity of the allyl groups, such as in hydrothiolation or amination reactions, can be modeled to understand the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of such transformations. dntb.gov.uaacs.org The presence of the amine functionality also allows for reactions such as N-alkylation or acylation, the mechanisms of which can be computationally explored.

Transition State Computations for Synthetic Pathways

The synthesis of this compound typically proceeds via a Mannich-type reaction, involving indole, formaldehyde, and diallylamine. Transition state computations are crucial for understanding the kinetics and mechanism of this synthetic route. These calculations aim to locate the highest energy point along the reaction coordinate, the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur.

The Mannich reaction is a multi-step process. A plausible pathway for the formation of this compound involves the initial formation of a highly electrophilic Eschenmoser-like salt precursor, the N,N-diallyliminium ion, from the condensation of formaldehyde and diallylamine. The subsequent step is the electrophilic attack of this iminium ion on the electron-rich C3 position of the indole ring.

Computational methods, particularly Density Functional Theory (DFT), are employed to model this pathway. acs.org By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

Hypothetical Transition State Analysis for the Synthesis of this compound:

A computational study would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (indole, formaldehyde, diallylamine), the N,N-diallyliminium ion intermediate, and the final product are optimized to find their lowest energy conformations.

Transition State Search: Advanced algorithms are used to locate the transition state structure for the key C-C bond-forming step between the indole C3 and the iminium ion. This involves identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real (positive) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. chemrxiv.org

The activation energy (ΔG‡) for the reaction is determined by the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.

Table 1: Hypothetical Computed Energies for the Synthesis of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Indole + Diallyliminium ion | B3LYP/6-31G | 0.0 |

| Transition State (TS1) | B3LYP/6-31G | +12.5 |

| Sigma-Complex Intermediate | B3LYP/6-31G | -5.2 |

| This compound | B3LYP/6-31G | -15.8 |

This table is illustrative and presents hypothetical data based on typical values for similar reactions.

Computational Elucidation of Chemical Transformation Mechanisms

Beyond the synthesis, computational chemistry can elucidate the mechanisms of other chemical transformations that this compound might undergo. The diallylamino moiety introduces reactive sites—the allyl groups—that can participate in various reactions, such as cycloadditions, rearrangements, or metal-catalyzed cross-couplings.

For instance, the allyl groups could potentially undergo an intramolecular Diels-Alder reaction or a Claisen rearrangement if appropriately substituted. Computational studies can predict the feasibility of such transformations. By mapping the potential energy surface, researchers can identify the most likely reaction pathways and predict the structure of the resulting products. e3s-conferences.org

The mechanism of electrophilic aromatic substitution on the indole ring is a well-studied area where computational methods have provided significant insights. bhu.ac.innih.gov For this compound, further substitution on the benzene portion of the indole nucleus would be directed by the electronic nature of the existing substituent. Computational analysis of properties like the Fukui function or the distribution of molecular orbitals can predict the most probable sites for subsequent electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.52 | -0.15 | 5.37 |

| This compound | -5.45 | -0.21 | 5.24 |

This table is illustrative. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.orgexcli.de These models are invaluable for predicting the behavior of new, unsynthesized compounds and for gaining a deeper understanding of the factors that govern reactivity.

For a series of substituted indole derivatives, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. This involves:

Data Set: A series of indole derivatives with varying substituents would be synthesized, and their reaction rates or equilibrium constants would be measured under controlled conditions.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical relationship between the calculated descriptors and the experimental reactivity data.

Development of Predictive Models for Chemical Behavior

The development of a robust QSRR model for predicting the chemical behavior of compounds like this compound requires careful selection of descriptors and rigorous statistical validation. nih.gov

For electrophilic substitution reactions on a series of 3-substituted indoles, relevant descriptors might include:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges on the indole ring atoms, HOMO/LUMO energies, and dipole moment. libretexts.org

Steric Descriptors: Sterimol parameters, molar volume, and surface area.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

A hypothetical QSRR model for predicting the rate constant (log k) of a reaction involving 3-substituted indoles might take the form:

log k = c₀ + c₁σ + c₂V + c₃q

Where:

k is the reaction rate constant.

σ is the Hammett substituent constant.

V is the molecular volume.

q is the calculated charge on a specific atom.

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Table 3: Hypothetical Data for a QSRR Study of 3-Substituted Indoles

| Substituent at C3 | Experimental log(k) | Hammett (σp) | Molecular Volume (ų) | Calculated Charge at N1 |

| -H | -2.5 | 0.00 | 120.1 | -0.25 |

| -CH₃ | -2.8 | -0.17 | 135.4 | -0.26 |

| -Cl | -2.1 | 0.23 | 132.6 | -0.24 |

| -NO₂ | -1.5 | 0.78 | 140.2 | -0.22 |

| -CH₂N(Allyl)₂ | (Predicted) | -0.15 (estimated) | 225.5 | -0.27 |

This table is for illustrative purposes to demonstrate the components of a QSRR study. The value for this compound would be predicted by the developed model.

Through such predictive models, the reactivity of novel indole derivatives can be estimated prior to their synthesis, allowing for a more rational and efficient approach to the design of molecules with desired chemical properties.

Mechanistic Investigations of 3- Diallylaminomethyl -indole's Interactions with Molecular Targets in Vitro Studies

Receptor Binding Profiling (In Vitro)

No in vitro receptor binding assays or profiling studies for this compound have been published. As a result, its affinity and selectivity for any known biological receptors are currently undocumented in the public domain.

Radioligand Binding Assays and Displacement Studies

No published studies have utilized radioligand binding assays to determine the affinity (Ki or IC50 values) of this compound for any receptors, ion channels, or transporters. Information regarding its ability to displace known radiolabeled ligands from their binding sites is therefore unavailable.

Receptor Subtype Selectivity Determination

Without initial binding data, the selectivity profile of this compound across various receptor subtypes (e.g., serotonin, dopamine, or adrenergic receptor families) has not been determined.

Investigation of Biochemical Pathway Modulation (Cell-Free and In Vitro Cellular Systems)

There is a lack of scientific reports on how this compound may modulate any biochemical pathways in either cell-free or cellular-based in vitro systems.

Target Engagement Studies at the Molecular Level

No studies employing techniques such as the Cellular Thermal Shift Assay (CETSA) or other methods to confirm direct binding and engagement of this compound with its putative targets within a cellular environment have been published.

Analysis of Downstream Biochemical Effects

Consequently, there is no information on the downstream effects that would result from target engagement, such as the modulation of second messenger systems (e.g., cAMP, inositol phosphates), activation or inhibition of signaling cascades (e.g., MAPK/ERK pathways), or changes in gene expression.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement (In Vitro)

No literature is available that explores the structure-activity relationships of this compound or its analogs.

Correlation of Structural Features with Specific Binding Events

It is not possible to correlate any of its structural features—such as the indole nucleus, the aminomethyl linker, or the diallyl groups—with specific binding events or functional activities due to the absence of primary research data.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the mechanistic investigations and rational design principles for the specific chemical compound this compound remains largely unavailable in the public domain.

While the broader class of indole derivatives has been the subject of extensive research, leading to the development of numerous compounds with diverse pharmacological activities, specific in vitro studies detailing the molecular target interactions and rational design strategies for this compound are not readily found in published scientific papers or databases.

The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. mdpi.com Researchers have extensively modified the indole ring at various positions to create libraries of compounds for drug discovery programs targeting cancer, neurodegenerative diseases, infections, and inflammatory conditions. nih.govmdpi.comresearchgate.netnih.gov These studies often involve detailed mechanistic investigations, including in vitro binding assays and molecular docking studies, to understand how these molecules interact with their protein targets at a molecular level. nih.govnih.gov

Furthermore, the principles of rational drug design are frequently applied to optimize the potency, selectivity, and pharmacokinetic properties of indole-based compounds. mdpi.comresearchgate.net This involves establishing structure-activity relationships (SAR), where the biological activity of a series of related compounds is correlated with their chemical structures. nih.gov This knowledge is then used to guide the synthesis of new analogs with improved therapeutic potential.

However, the specific diallylaminomethyl substitution at the 3-position of the indole ring, which defines the compound , does not appear in the currently accessible scientific literature in the context of detailed mechanistic or drug design studies. While numerous other substitutions at this position have been explored, the unique structural and electronic properties conferred by the diallylaminomethyl group have not been the subject of published in-depth investigation.

Therefore, the generation of a detailed article focusing solely on the mechanistic investigations and rational design principles for this compound, as per the requested outline, is not possible based on the currently available scientific information.

Conclusion and Future Research Directions

Summary of Key Findings in Synthesis and Reactivity

The synthesis of 3-(diallylaminomethyl)-indole is efficiently achieved through the Mannich reaction, a classic method for the aminoalkylation of acidic protons. A notable advancement in this synthesis is the use of ultrasound irradiation in an acetic acid aqueous solution, which has been shown to provide several advantages over traditional stirring methods, including milder reaction conditions, shorter reaction times, and higher yields, ranging from 69-98%. nih.gov This method involves the reaction of indole, formaldehyde, and diallylamine.

The reactivity of the indole nucleus is characterized by the electron-rich nature of the pyrrole ring, making the C3 position particularly nucleophilic and susceptible to electrophilic substitution. researchgate.netmdpi.com However, the introduction of the diallylaminomethyl group at this position influences its subsequent reactivity. The presence of the tertiary amine and the two allyl groups introduces multiple reactive sites within the molecule. The nitrogen atom can act as a nucleophile or a base, while the allyl groups are amenable to a variety of transformations common to alkenes.

Perspectives on Future Synthetic Innovations

Future synthetic innovations for this compound and its derivatives could focus on several key areas. The development of asymmetric syntheses to introduce chirality, either at the aminomethyl bridge or through substitution on the indole ring, would be a significant advancement. This could potentially be achieved through the use of chiral catalysts or auxiliaries in the Mannich reaction or in subsequent modifications.

Furthermore, exploring alternative synthetic routes that offer greater modularity would be highly beneficial. For instance, late-stage functionalization of a pre-formed 3-(aminomethyl)-indole scaffold could allow for the rapid generation of a diverse library of analogs with varied substitution patterns on the allyl groups or the indole core. Techniques such as cross-coupling reactions could be employed to attach different functionalities.

Outlook for Advanced Mechanistic Investigations

While the general mechanism of the Mannich reaction is well-understood, in-depth mechanistic studies of the synthesis of this compound under specific conditions, such as ultrasound irradiation, could provide valuable insights. Investigating the role of sonication in accelerating the reaction rate and improving yields could lead to more efficient synthetic protocols for related compounds.

The reactivity of this compound itself warrants further mechanistic exploration. Studies on the interplay between the indole nucleus and the diallylaminomethyl substituent in various reactions would be particularly enlightening. For example, investigating the potential for intramolecular reactions, such as cyclizations involving the allyl groups and the indole ring, could lead to the discovery of novel heterocyclic systems. Isotope labeling and computational studies could be powerful tools in elucidating the intricate reaction pathways. nih.gov Recent research has highlighted the mechanistic duality in indolyl 1,3-heteroatom transpositions, suggesting that complex reaction pathways can be at play in indole chemistry. nih.govsnu.ac.kr

Potential for the Development of Novel Chemical Tools and Probes

The unique structural features of this compound make it an interesting candidate for development as a chemical tool or probe. The indole scaffold is a common motif in fluorescent molecules, and modifications to the structure of this compound could lead to the creation of novel fluorescent probes for various applications, including bioimaging. rsc.orgmdpi.com For instance, the diallylamino group could serve as a recognition site for specific analytes, with binding events leading to a change in the fluorescence properties of the indole core.

Moreover, the allyl groups offer handles for further functionalization, allowing for the attachment of reporter groups, affinity tags, or reactive moieties. This could enable the development of chemical probes for studying biological processes or for use in materials science. The potential for this compound to act as a ligand for metal catalysts or as a building block for more complex molecular architectures also presents exciting avenues for future research. The development of indole-based chemical probes has been a growing area of interest, with applications in sensing pH and various ions. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Diallylaminomethyl)-indole, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves Mannich-type reactions, where indole derivatives react with formaldehyde and secondary amines under acidic or basic conditions. For example, gramine (3-(dimethylaminomethyl)indole) is synthesized via condensation of indole with formaldehyde and dimethylamine . Optimization includes controlling temperature (30–40°C), solvent choice (aqueous or ethanol-based systems), and stoichiometric ratios to maximize yield. Post-synthesis, purification via recrystallization (e.g., acetone-hexane) or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretching in indole at ~3400 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., diallylaminomethyl protons appear as multiplet signals at δ 3.0–3.5 ppm) .

- Single-Crystal XRD : Resolves bond lengths and angles, as demonstrated for 3-(Diphenylmethylidene)indole, revealing non-planar ring systems and intermolecular hydrogen bonds (N–H⋯O) .

- Mass Spectrometry (ESI or MALDI) : Validates molecular weight and fragmentation pathways, particularly for sodium salts or protonated species .

Advanced Research Questions

Q. How do gold-catalyzed tandem reactions expand the structural diversity of this compound derivatives?

- Methodological Answer : Gold(I) catalysts enable 1,2-indole migration followed by iso-Nazarov or Nazarov-type cyclizations, generating complex scaffolds like 3-(inden-2-yl)indoles. Key parameters include:

- Catalyst Selection : [Au(PPh₃)NTf₂] or [Au(JohnPhos)NTf₂] for optimal π-acidity .

- Solvent and Temperature : Dichloromethane at 40°C balances reactivity and selectivity.

- Substrate Design : Propargylated indoles with electron-withdrawing groups (e.g., CO₂Me) enhance cyclization efficiency. Yields range from 45–85%, with stereochemistry confirmed by XRD .

Q. What computational methods predict the reactivity and electronic properties of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes molecular geometries and calculates bond parameters (e.g., C–N bond lengths ~1.38 Å), validated against XRD data .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., negative potential at indole N–H for hydrogen bonding) .

- Molecular Docking : Predicts interactions with biological targets (e.g., nicotinic acetylcholine receptors) by aligning indole scaffolds with binding pockets .

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Introducing electron-withdrawing groups (e.g., Br at C5) enhances binding to PARP enzymes, as shown in cytotoxicity assays .

- Antimicrobial Activity : Substituents like sulfonyl or trifluoroacetyl groups improve membrane permeability, tested via MIC assays against S. aureus and E. coli .

- SAR Studies : Correlate logP values (calculated via HPLC) with bioavailability; derivatives with logP <3 exhibit optimal blood-brain barrier penetration .

Experimental Design & Data Analysis

Q. How should researchers address contradictions in thermal stability data for indole derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres. For example, NIST data for 3-methylindole shows ΔsubH° = 89.6 kJ/mol, but discrepancies arise due to polymorphic forms .

- Statistical Validation : Use ANOVA to assess batch-to-batch variability in DSC measurements (e.g., melting point ranges ±2°C) .

Q. What protocols ensure reproducibility in synthesizing this compound via Mannich reactions?

- Methodological Answer :

- Standardized Conditions : Use buffered formaldehyde (pH 5–6) to minimize side reactions.

- In Situ Monitoring : Track reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:3) or inline IR for amine consumption .

- Scale-Up Considerations : Maintain stirring rate >500 rpm to prevent aggregation in aqueous-organic biphasic systems .

Safety & Handling

Q. What are the critical safety considerations when handling this compound hydrochloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to hygroscopicity and potential HCN release during hydrolysis .

- Storage : Keep desiccated at 2–8°C to prevent decomposition.

- Toxicity Data : LD50 (intraperitoneal, mouse) = 351 mg/kg; observe for somnolence or respiratory depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten